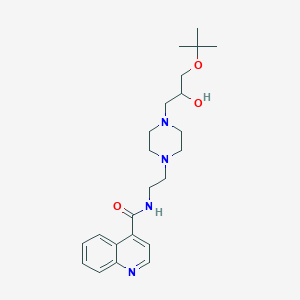![molecular formula C17H12F2N6S B2747454 N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251578-64-9](/img/structure/B2747454.png)
N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several interesting functional groups. It includes a pyrazolo[3,4-d][1,2,3]triazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the heterocyclic ring via condensation reactions . Difluoromethylation, a process that introduces a CF2H group into a molecule, could be involved in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d][1,2,3]triazine ring system is a fused ring structure that contains both nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the difluoromethylthio group could potentially undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluoromethylthio group could influence the compound’s reactivity .Applications De Recherche Scientifique
Reactivity and Synthesis
- Fused derivatives of 1,2,4-triazines, including similar compounds to the specified chemical, have been used as biologically active compounds with diverse pharmacological actions. Research has focused on synthesizing pyrazolo[5,1-c][1,2,4]triazine derivatives and investigating their reactivity under various conditions (Mironovich & Shcherbinin, 2014).
- Another study explored the nucleophilic substitutions of trichloromethyl moiety with different amines to synthesize 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, demonstrating potential biological activities including CGRP receptor antagonism (Lim, Dolzhenko & Dolzhenko, 2014).
Biological and Pharmacological Activity
- A study synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, starting from a similar compound, and screened them for cytotoxic activity against various human cancer cell lines. Some compounds showed promising activity, highlighting the potential in cancer treatment research (Kurumurthy et al., 2014).
- Research on 2-Phenylamino-4-(3'-fluorophenylamino)-6-(4'-acetylphenyl-amino)-s-triazine, a compound structurally related to the requested chemical, led to the synthesis of derivatives with notable antibacterial activity (Solankee & Patel, 2004).
Material Science and Chemistry
- In material science, a study involved the synthesis of star-shaped single-polymer systems, incorporating elements structurally similar to the specified chemical. These polymers showed potential in applications like electroluminescence and amplified spontaneous emission (Liu et al., 2016).
- Another research area involved the synthesis of molecular probes for the A2A adenosine receptor based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold. These probes can be used for studying the A2A adenosine receptor, showing relevance in neuropharmacology (Kumar et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s likely that it interacts with its target proteins, such as cdk2, by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the activity of these proteins, potentially altering cellular processes.
Biochemical Pathways
Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines . Therefore, it’s possible that this compound could also exhibit anti-cancer effects.
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N6S/c18-17(19)26-13-8-6-11(7-9-13)21-15-14-10-20-25(16(14)23-24-22-15)12-4-2-1-3-5-12/h1-10,17H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPOOVNVCPFXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)

![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)


![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)
![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)




![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)
